molecular formula C9H15N3O2S B15365842 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide

6-Amino-N-(tert-butyl)pyridine-2-sulfonamide

Cat. No.: B15365842
M. Wt: 229.30 g/mol
InChI Key: YBAVFAQMEFBPAW-UHFFFAOYSA-N
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Description

6-Amino-N-(tert-butyl)pyridine-2-sulfonamide is a chemical compound characterized by its unique structure, which includes an amino group, a tert-butyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of pyridine-2-sulfonic acid. The amino group is then introduced through a nucleophilic substitution reaction, and the tert-butyl group is added using tert-butylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Amino-N-(methyl)pyridine-2-sulfonamide

  • 6-Amino-N-(ethyl)pyridine-2-sulfonamide

  • 6-Amino-N-(propyl)pyridine-2-sulfonamide

Uniqueness: 6-Amino-N-(tert-butyl)pyridine-2-sulfonamide stands out due to the presence of the bulky tert-butyl group, which influences its reactivity and stability compared to its methyl, ethyl, and propyl analogs. This unique structural feature can lead to different biological activities and industrial applications.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

6-amino-N-tert-butylpyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)12-15(13,14)8-6-4-5-7(10)11-8/h4-6,12H,1-3H3,(H2,10,11)

InChI Key

YBAVFAQMEFBPAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=N1)N

Origin of Product

United States

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